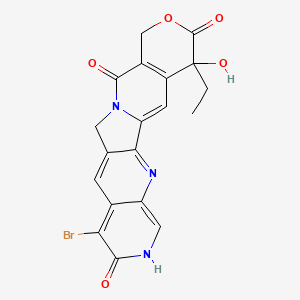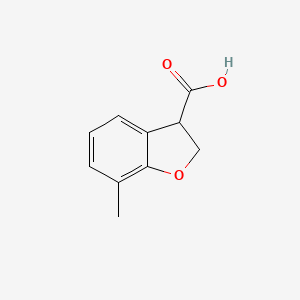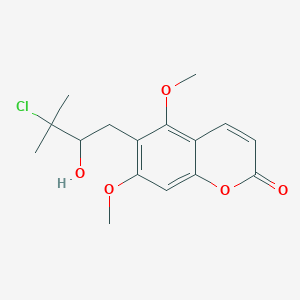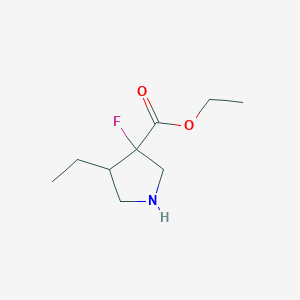![molecular formula C7H10O B12311362 Bicyclo[3.2.0]heptan-2-one CAS No. 29268-42-6](/img/structure/B12311362.png)
Bicyclo[3.2.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptan-2-one: is an organic compound with the molecular formula C7H10O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One of the methods for preparing bicyclo[3.2.0]heptan-2-one involves the enzymatic resolution of racemic mixtures using lipases.
Classical Chemical Synthesis: Another approach involves the reduction of ketones followed by acetylation and subsequent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but large-scale synthesis typically follows similar chemoenzymatic or classical chemical routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bicyclo[3.2.0]heptan-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but typically involve nucleophiles and appropriate catalysts.
Major Products:
Oxidation Products: Various lactones and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted ketones and other derivatives.
Applications De Recherche Scientifique
Chemistry: Bicyclo[3.2.0]heptan-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of various fine chemicals and materials .
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]heptan-2-one involves its interaction with various molecular targets, depending on its specific derivatives and applications. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.2.0]heptane: This compound is similar in structure but lacks the carbonyl group present in bicyclo[3.2.0]heptan-2-one.
Uniqueness: Bicyclo[32
Propriétés
Numéro CAS |
29268-42-6 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2 |
Clé InChI |
LNJNDNOHSVRMLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)
![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)






![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)



![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)
